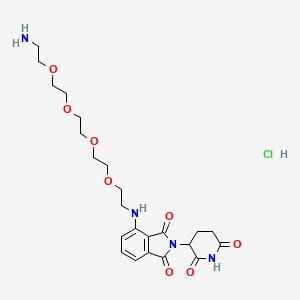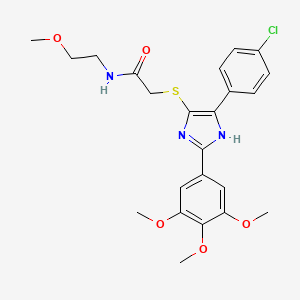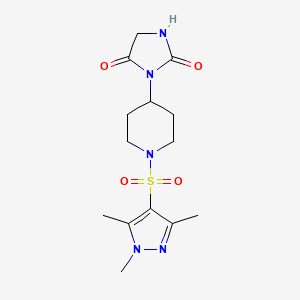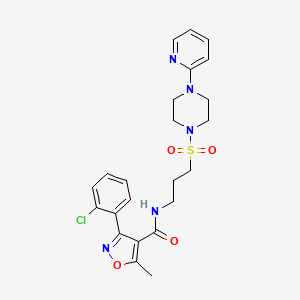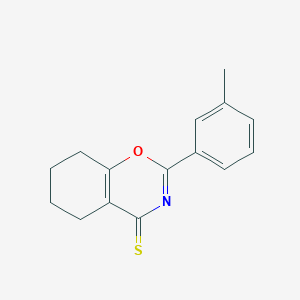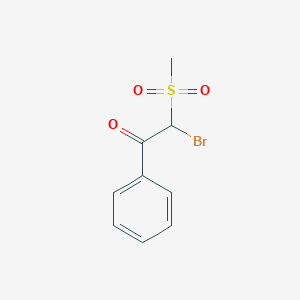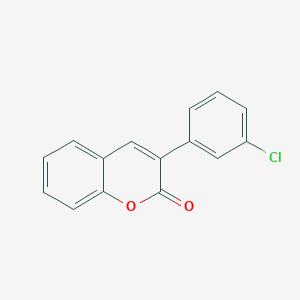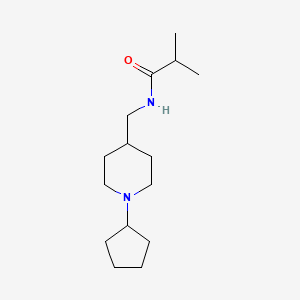
N-((1-cyclopentylpiperidin-4-yl)methyl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-cyclopentylpiperidin-4-yl)methyl)isobutyramide, also known as CPI-455, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. CPI-455 belongs to the class of compounds known as histone deacetylase inhibitors (HDACi), which have been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects.
Aplicaciones Científicas De Investigación
Synthetic Chemistry and Drug Development
In synthetic chemistry, compounds similar to "N-((1-cyclopentylpiperidin-4-yl)methyl)isobutyramide" serve as key intermediates in the synthesis of complex molecules. For example, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is crucial in the preparation of premafloxacin, highlighting the role of such compounds in developing antibiotics for veterinary use (T. Fleck et al., 2003). This demonstrates the significance of advanced synthetic routes in drug development, especially for addressing pathogens of veterinary importance.
Molecular Biology and Enzyme Inhibition
In molecular biology, specific compounds structurally related to "N-((1-cyclopentylpiperidin-4-yl)methyl)isobutyramide" have been identified to possess enzymatic inhibition properties. For instance, the study by Yu-Ming Chung et al. (2013) on the histone deacetylase inhibitor suberoylanilide hydroxamic acid shows its influence on fungal metabolite profiles, leading to the isolation of anti-inflammatory compounds (Yu-Ming Chung et al., 2013). Such insights are pivotal for developing new therapeutic agents with anti-inflammatory properties.
Pharmacology and Drug Mechanism Studies
In pharmacology, the analysis of compounds with functionalities similar to "N-((1-cyclopentylpiperidin-4-yl)methyl)isobutyramide" aids in understanding drug mechanisms. For example, studies on cytochrome P450 enzymes, as discussed by S. Bae et al. (2008), provide valuable information on how specific compounds are metabolized in the human body, offering clues to their pharmacokinetics and potential drug interactions (S. Bae et al., 2008).
Propiedades
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O/c1-12(2)15(18)16-11-13-7-9-17(10-8-13)14-5-3-4-6-14/h12-14H,3-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSZNAIYCVAYAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1CCN(CC1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclopentylpiperidin-4-yl)methyl)isobutyramide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-(3-Fluorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2469032.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2469035.png)
![3-(2-methoxyethyl)-2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2469036.png)
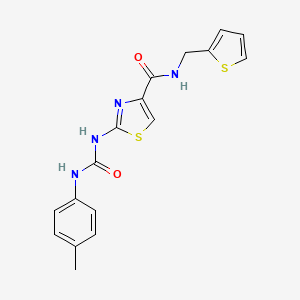
![2-[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2469039.png)
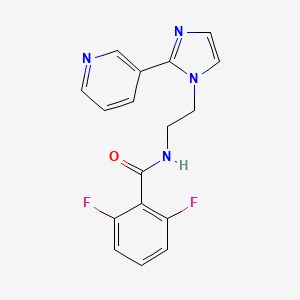
![Methyl 2-(benzo[d]thiazole-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2469042.png)
